molecular formula C10H13BrO2 B13979861 1-Bromo-2,4-diethoxybenzene

1-Bromo-2,4-diethoxybenzene

Cat. No.: B13979861
M. Wt: 245.11 g/mol
InChI Key: PWJUCFPNRKYCMD-UHFFFAOYSA-N
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Description

1-Bromo-2,4-diethoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where two hydrogen atoms are replaced by ethoxy groups and one by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-diethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-diethoxybenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-diethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: 2,4-diethoxyphenol, 2,4-diethoxyaniline.

    Oxidation: 2,4-diethoxybenzaldehyde, 2,4-diethoxybenzoic acid.

    Reduction: 2,4-diethoxybenzene.

Scientific Research Applications

1-Bromo-2,4-diethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and advanced materials with specific electronic or optical properties.

    Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.

    Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-diethoxybenzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The ethoxy groups can participate in electron-donating interactions, stabilizing reaction intermediates and influencing the reactivity of the benzene ring.

Comparison with Similar Compounds

    1-Bromo-2,4-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.

    1-Bromo-2,4-dihydroxybenzene: Hydroxy groups instead of ethoxy groups.

    1-Bromo-2,4-diethylbenzene: Ethyl groups instead of ethoxy groups.

Uniqueness: 1-Bromo-2,4-diethoxybenzene is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and potential applications in organic synthesis and material science. The ethoxy groups provide a balance between hydrophobic and hydrophilic properties, making the compound versatile for various chemical transformations and applications.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

1-bromo-2,4-diethoxybenzene

InChI

InChI=1S/C10H13BrO2/c1-3-12-8-5-6-9(11)10(7-8)13-4-2/h5-7H,3-4H2,1-2H3

InChI Key

PWJUCFPNRKYCMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)OCC

Origin of Product

United States

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